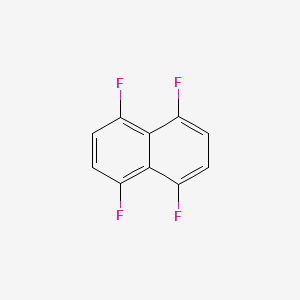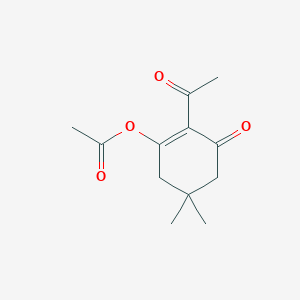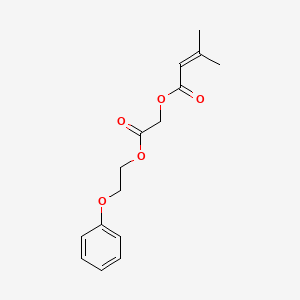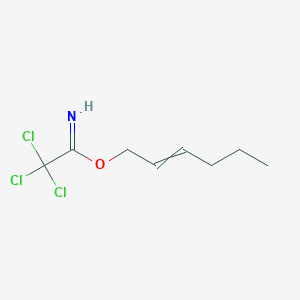![molecular formula C8H14O3S B14616475 2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione CAS No. 59140-39-5](/img/structure/B14616475.png)
2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione is an organic compound characterized by the presence of an oxirane ring and a thiolane ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione typically involves the reaction of a thiolane derivative with an oxirane derivative under controlled conditions. One common method involves the use of ®-(2-methyloxiran-2-yl)methyl 4-bromobenzenesulfonate as a starting material . The reaction conditions often include the use of solvents such as methylene chloride and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through distillation or recrystallization to obtain the desired product.
化学反応の分析
Types of Reactions
2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into thiol derivatives.
Substitution: The oxirane ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and thiol derivatives, depending on the specific reaction conditions and reagents used .
科学的研究の応用
2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione involves its interaction with specific molecular targets and pathways. The oxirane ring is highly reactive and can form covalent bonds with nucleophilic sites in biomolecules, leading to various biological effects. The thiolane ring may also contribute to the compound’s reactivity and interactions with molecular targets .
類似化合物との比較
Similar Compounds
®-(2-methyloxiran-2-yl)methyl 4-bromobenzenesulfonate: This compound is similar in structure and is used as a starting material for the synthesis of 2-[(3-Methyloxiran-2-yl)methyl]-1lambda~6~-thiolane-1,1-dione.
(S)-8-((3,3-Dimethyloxiran-2-yl)methyl)-7-methoxy-2H-chromen-2-one: Another compound with an oxirane ring, used in different chemical applications.
Uniqueness
This compound is unique due to the combination of the oxirane and thiolane rings in its structure. This dual-ring system imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry .
特性
CAS番号 |
59140-39-5 |
|---|---|
分子式 |
C8H14O3S |
分子量 |
190.26 g/mol |
IUPAC名 |
2-[(3-methyloxiran-2-yl)methyl]thiolane 1,1-dioxide |
InChI |
InChI=1S/C8H14O3S/c1-6-8(11-6)5-7-3-2-4-12(7,9)10/h6-8H,2-5H2,1H3 |
InChIキー |
OZLVVLYMNUKISX-UHFFFAOYSA-N |
正規SMILES |
CC1C(O1)CC2CCCS2(=O)=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![3-Ethyl-1-(3-nitrophenyl)-3,4-dihydropyrido[2,3-d]pyrimidin-2(1H)-one](/img/structure/B14616395.png)
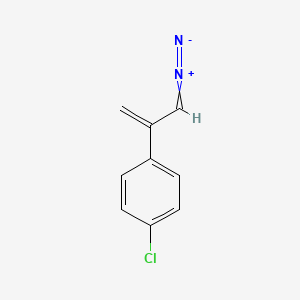
![1-[2-(2,5-Dimethylphenyl)butyl]-1H-imidazole](/img/structure/B14616411.png)
![5-Methyl-5,6-dihydropyrido[2,3-b]pyrazin-4-ium](/img/structure/B14616412.png)
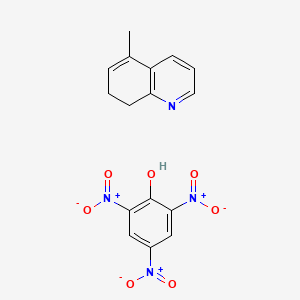
![2H-1,2,4-Oxadiazin-3(6H)-one, 5-[(phenylmethyl)amino]-](/img/structure/B14616418.png)

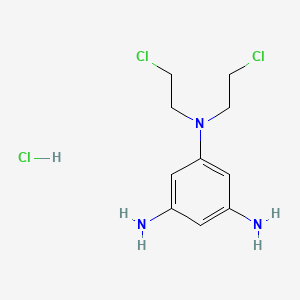
![[2-(1H-Indol-3-yl)-1H-imidazole-1,3(2H)-diyl]bis(phenylmethanone)](/img/structure/B14616438.png)
